5-Cyclopropyl-3-(thiophen-2-yl)isoxazole-4-carboxylic acid
Overview
Description
5-Cyclopropyl-3-(thiophen-2-yl)isoxazole-4-carboxylic acid: is a heterocyclic compound that features an isoxazole ring substituted with a cyclopropyl group at the 5-position and a thiophene ring at the 3-position. The carboxylic acid group is located at the 4-position of the isoxazole ring. This compound is of interest due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropyl-3-(thiophen-2-yl)isoxazole-4-carboxylic acid typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a (3+2) cycloaddition reaction between a nitrile oxide and an alkyne.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction using diazo compounds and transition metal catalysts.
Attachment of the Thiophene Ring: The thiophene ring can be attached via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a suitable palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions to increase yield and purity, and employing cost-effective and environmentally friendly catalysts and reagents .
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropyl-3-(thiophen-2-yl)isoxazole-4-carboxylic acid: can undergo various chemical reactions, including:
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.
Substitution: Amines or thiols, base such as sodium hydride, dimethylformamide as a solvent.
Major Products
Oxidation: Sulfoxides or sulfones of the thiophene ring.
Reduction: Alcohol derivative of the carboxylic acid group.
Substitution: Substituted isoxazole derivatives.
Scientific Research Applications
5-Cyclopropyl-3-(thiophen-2-yl)isoxazole-4-carboxylic acid: has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Cyclopropyl-3-(thiophen-2-yl)isoxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
5-Cyclopropyl-3-(thiophen-2-yl)isoxazole-4-carboxylic acid: can be compared with other similar compounds, such as:
5-Phenyl-3-(thiophen-2-yl)isoxazole-4-carboxylic acid: Similar structure but with a phenyl group instead of a cyclopropyl group.
5-Cyclopropyl-3-(furan-2-yl)isoxazole-4-carboxylic acid: Similar structure but with a furan ring instead of a thiophene ring.
5-Cyclopropyl-3-(thiophen-2-yl)isoxazole-4-methyl ester: Similar structure but with a methyl ester group instead of a carboxylic acid group.
Uniqueness
The uniqueness of This compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs .
Properties
IUPAC Name |
5-cyclopropyl-3-thiophen-2-yl-1,2-oxazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3S/c13-11(14)8-9(7-2-1-5-16-7)12-15-10(8)6-3-4-6/h1-2,5-6H,3-4H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGJQYBXNXOBRML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C(=NO2)C3=CC=CS3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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